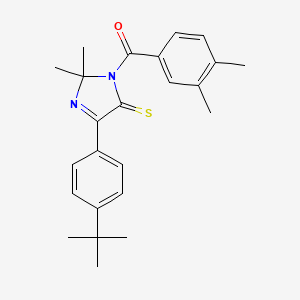![molecular formula C21H14N4O2S B2560356 2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1105236-79-0](/img/structure/B2560356.png)
2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a compound that features complex heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thieno[3,2-d]pyrimidinone Formation: : Begin with the synthesis of the thieno[3,2-d]pyrimidinone core, typically through a cyclization reaction. Reagents such as thiourea and α,β-unsaturated carbonyl compounds can be used, often in the presence of acid catalysts like hydrochloric or sulfuric acid.
Phenyl Substitution: : Introduce the phenyl group via nucleophilic aromatic substitution or using a Grignard reagent (phenylmagnesium bromide) in an inert solvent like ether under reflux conditions.
Pyrido[1,2-a]pyrimidinone Assembly: : Synthesize the pyrido[1,2-a]pyrimidinone fragment through a cyclization involving 2-aminopyridine derivatives, often under basic conditions.
Condensation and Final Cyclization: : The two heterocycles are then linked through a condensation reaction, usually involving reagents like formaldehyde under basic or acidic conditions, followed by cyclization to form the final product.
Industrial Production Methods
Industrial production methods might involve similar routes but often employ continuous flow techniques and large-scale reactors to ensure higher yields and purity. Catalysts and reagents are optimized for large-scale processing, with emphasis on cost-effectiveness and minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can undergo oxidation reactions, especially at the thieno and pyrimidinone rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions, typically involving the carbonyl groups, can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : The compound can undergo substitution reactions, especially nucleophilic substitutions at positions susceptible to electron-rich environments.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Grignard reagents, nucleophilic agents
Major Products Formed
Oxidation Products: : Hydroxylated derivatives, sulfoxides, and sulfones.
Reduction Products: : Alcohols, dihydro derivatives.
Substitution Products: : Various alkylated or arylated analogs, depending on the substituents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Used as a catalyst in organic reactions due to its stable heterocyclic structure.
Materials Science: : Incorporated into polymers for enhanced electrical and thermal properties.
Biology and Medicine
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, offering potential in drug development.
Antimicrobial Agents: : Shows activity against certain bacteria and fungi, making it a candidate for antimicrobial drug development.
Industry
Pharmaceuticals: : Used in the synthesis of complex pharmaceutical compounds.
Mecanismo De Acción
The compound's mechanism of action generally involves interaction with specific molecular targets such as enzymes or receptors. Its heterocyclic structure allows it to mimic natural substrates, leading to inhibition or activation of biological pathways. The phenyl and thieno groups enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-oxo-7-methylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
2-[(4-oxo-7-ethylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The phenyl group in 2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one imparts distinct electronic properties, influencing its reactivity and binding affinity. This makes it a more versatile compound in various applications compared to its analogs with different substituents.
Propiedades
IUPAC Name |
3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c26-18-10-15(23-17-8-4-5-9-25(17)18)11-24-13-22-19-16(12-28-20(19)21(24)27)14-6-2-1-3-7-14/h1-10,12-13H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVOKYJBSYALJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=O)N5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate](/img/structure/B2560274.png)




![2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride](/img/structure/B2560280.png)
![1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B2560283.png)
![N-(1-cyanocyclopentyl)-2-({5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2560284.png)

![1-(tert-butyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2560288.png)
![tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2560289.png)
![6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2560290.png)
![Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2560291.png)
